molecular formula C21H14F5N3O5S B11451110 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-difluorophenyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-difluorophenyl)propanamide

Cat. No.: B11451110
M. Wt: 515.4 g/mol
InChI Key: JHBFSBUZUDVSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzodioxole and pyrimidine rings, followed by sulfonylation and amide formation. Common reagents used in these reactions include thionyl chloride (SOCl2), potassium hydroxide (KOH), and various organic solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE is unique due to its combination of a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H14F5N3O5S

Molecular Weight

515.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2,4-difluorophenyl)propanamide

InChI

InChI=1S/C21H14F5N3O5S/c22-12-2-3-14(13(23)8-12)27-19(30)5-6-35(31,32)20-28-15(9-18(29-20)21(24,25)26)11-1-4-16-17(7-11)34-10-33-16/h1-4,7-9H,5-6,10H2,(H,27,30)

InChI Key

JHBFSBUZUDVSLP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)S(=O)(=O)CCC(=O)NC4=C(C=C(C=C4)F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.